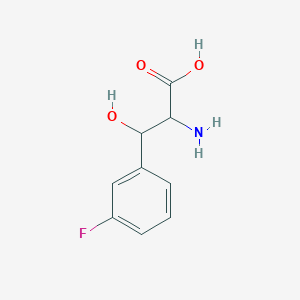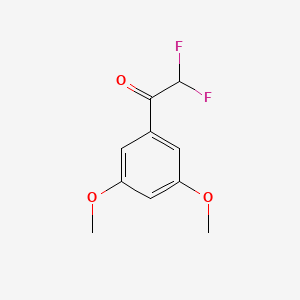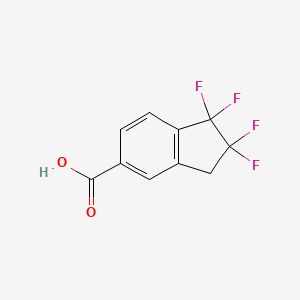
1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the fluorination of precursor compounds under controlled conditions. One common method involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the indene structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with similar applications in chemistry and industry.
2,2,3,3-tetrafluoro-1H-indene: A structurally related compound with different fluorination patterns.
Uniqueness
1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H6F4O2 |
|---|---|
Peso molecular |
234.15 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-3H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H6F4O2/c11-9(12)4-6-3-5(8(15)16)1-2-7(6)10(9,13)14/h1-3H,4H2,(H,15,16) |
Clave InChI |
MVAZEQSKQRKIRJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)C(=O)O)C(C1(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


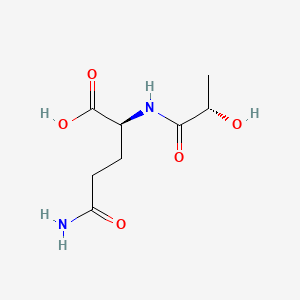
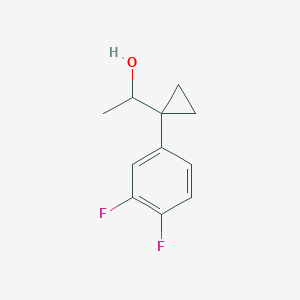
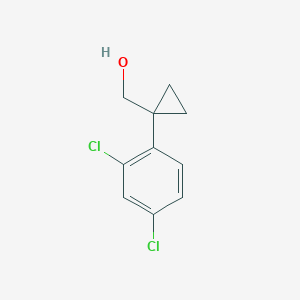
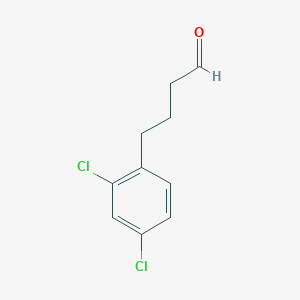
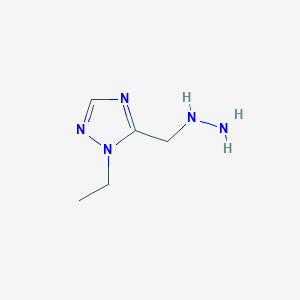
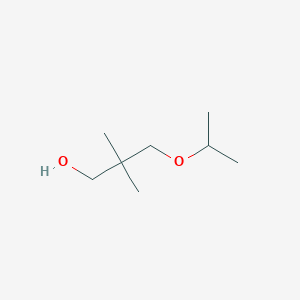
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)

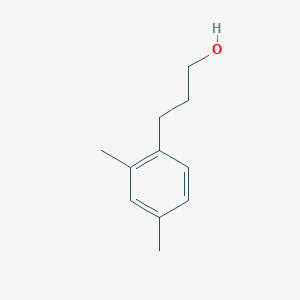
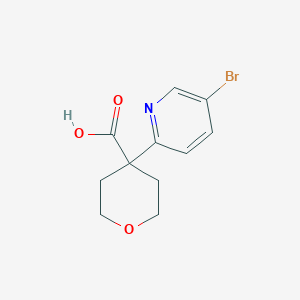
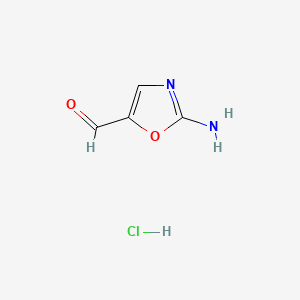
![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
